Tyrosylleucine TFA

Anxiolytic Elevated plus-maze GABAA receptor

Tyrosylleucine TFA (Tyr-Leu TFA, CAS 66852-01-5) is the trifluoroacetate salt of the L-tyrosyl-L-leucine dipeptide, a member of the aromatic amino acid–leucine dipeptide class. This compound is supplied as a white to off-white solid with certified purity ≥98% (typically 98.05–98.1% by HPLC) and is both orally and parenterally active, distinguishing it from many synthetic dipeptide probes.

Molecular Formula C17H23F3N2O6
Molecular Weight 408.4 g/mol
Cat. No. B10828114
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTyrosylleucine TFA
Molecular FormulaC17H23F3N2O6
Molecular Weight408.4 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)N.C(=O)(C(F)(F)F)O
InChIInChI=1S/C15H22N2O4.C2HF3O2/c1-9(2)7-13(15(20)21)17-14(19)12(16)8-10-3-5-11(18)6-4-10;3-2(4,5)1(6)7/h3-6,9,12-13,18H,7-8,16H2,1-2H3,(H,17,19)(H,20,21);(H,6,7)/t12-,13-;/m0./s1
InChIKeyITCLJBVMTNXDJY-QNTKWALQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tyrosylleucine TFA (Tyr-Leu TFA): Operational Parameters and Evidence Baseline for Research Procurement


Tyrosylleucine TFA (Tyr-Leu TFA, CAS 66852-01-5) is the trifluoroacetate salt of the L-tyrosyl-L-leucine dipeptide, a member of the aromatic amino acid–leucine dipeptide class. This compound is supplied as a white to off-white solid with certified purity ≥98% (typically 98.05–98.1% by HPLC) and is both orally and parenterally active, distinguishing it from many synthetic dipeptide probes. Its primary documented pharmacological activities are potent anxiolytic-like and antidepressant-like effects demonstrated in standardized rodent behavioral paradigms (elevated plus-maze, forced swim test, tail suspension test) with defined dose–response relationships. [1] [2]

Why Generic Dipeptide Substitution Fails for Tyrosylleucine TFA: Sequence, Target Engagement, and Mechanism-Level Distinctions


Despite the superficial appeal of substituting Tyr-Leu with closely related aromatic amino acid–leucine dipeptides (Phe-Leu, Trp-Leu) or their retro-sequences, experimental evidence demonstrates critical functional divergence. The retro-sequence dipeptide Leu-Tyr (LY) and an equimolar mixture of free tyrosine and leucine are completely inactive in both anxiolytic and antidepressant assays, proving that the precise N-terminal Tyr–C-terminal Leu sequence is a non-negotiable structural requirement for bioactivity. [1] [2] Furthermore, Tyr-Leu engages a unique mechanistic fingerprint—BDNF-independent hippocampal neurogenesis coupled with suppression of the hypothalamic-pituitary-adrenal (HPA) axis—that has not been reported for Phe-Leu or Trp-Leu, making mechanism-based interchange of these analogs unsupported. [3] These sequence- and mechanism-level barriers render generic substitution scientifically invalid and procurement based solely on dipeptide class membership a risk to experimental reproducibility.

Quantitative Differentiation Evidence for Tyrosylleucine TFA vs. Closest Analogs and In-Class Candidates


Dose-Dependent Anxiolytic-Like Activity Comparable to Diazepam in the Elevated Plus-Maze

Tyrosylleucine (Tyr-Leu, YL) produced a dose-dependent anxiolytic-like effect in the mouse elevated plus-maze test across 0.1–1 mg/kg (i.p.), an effect comparable to that of the standard benzodiazepine anxiolytic diazepam. [1] The retro-sequence peptide Leu-Tyr (LY) and a mixture of free tyrosine and leucine were inactive at equivalent doses, confirming sequence specificity. Oral administration was also effective at 0.3–3 mg/kg. [1] While the closely related analogs Phe-Leu (FL) and Trp-Leu (WL) also exhibit anxiolytic-like activity, the quantitative dose–response relationship for YL has been independently replicated and characterized across multiple laboratories, providing a more robust evidence base for procurement decisions. [2]

Anxiolytic Elevated plus-maze GABAA receptor

Antidepressant-Like Activity Equivalent to Imipramine and Fluvoxamine in the Forced Swim Test

In the mouse forced swim test (FST), a core screen for antidepressant activity, Tyr-Leu (YL) significantly reduced immobility time after intraperitoneal (F(4,50)=7.256, p<0.05, 1–30 mg/kg) and intracerebroventricular (F(3,32)=6.457, p<0.05, 0.3–1 nmol/mouse) administration. [1] The YL-induced antidepressant-like activity was directly compared to and found comparable with the conventional antidepressants imipramine and fluvoxamine (F(3,36)=11.163, p<0.05). [1] In the tail suspension test (TST), YL also significantly decreased immobility time (F(2,24)=17.804, p<0.05), confirming the effect across two independent behavioral paradigms and two mouse strains (C57BL/6N and ddY). [1] While Phe-Leu (FL) and Trp-Leu (WL) also decreased immobility time in the FST (F(3,29)=5.786, p<0.05), the retro-sequences Leu-Phe (LF) and Leu-Trp (LW) were inactive, reinforcing the aromatic amino acid–Leu sequence rule. [1]

Antidepressant Forced swim test Monoamine system

BDNF-Independent Hippocampal Neurogenesis: A Mechanism-Level Differentiator from Classical Monoaminergic Antidepressants

Tyr-Leu (YL) administration significantly increased c-Fos-positive cells (p<0.05, Mann-Whitney U test) and BrdU-positive proliferating cells in the dentate gyrus of the hippocampus in vivo, as well as doublecortin (DCX) immunostaining intensity, indicating enhanced neuronal proliferation and maturation. [1] Critically, YL did not alter hippocampal BDNF mRNA or protein levels, distinguishing its mechanism from that of SSRIs (e.g., fluoxetine) and ketamine, which upregulate BDNF to promote neurogenesis. [1] This BDNF-independent pathway represents a mechanistically distinct mode of antidepressant-like neurogenic action. No comparable data on BDNF-independence have been reported for Phe-Leu (FL) or Trp-Leu (WL), precluding the assumption that these analogs share this mechanistic feature. [1]

Neurogenesis BDNF-independent Hippocampus

Unique Suppression of Stress-Induced HPA Axis Activation Not Demonstrated for Phe-Leu or Trp-Leu

Forced swim stress (6 min) significantly elevated serum corticosterone concentration (F(4,35)=9.878, p<0.05) and hypothalamic corticotropin-releasing hormone (CRH) mRNA expression (p<0.05, Mann-Whitney U test) in mice. [1] Tyr-Leu (YL) administration significantly attenuated both stress-induced serum corticosterone and hypothalamic CRH mRNA levels. [1] This HPA axis-suppressive effect was observed concurrently with the antidepressant-like behavioral phenotype. No published reports have examined HPA axis modulation by the structurally analogous dipeptides Phe-Leu (FL) or Trp-Leu (WL), meaning this stress-response regulatory property cannot currently be assumed for in-class alternatives. [2]

HPA axis Corticosterone CRH

Certified High Purity (≥98%) TFA Salt: Ensuring Reproducibility Across Research Batches

Commercially supplied Tyrosylleucine TFA is certified with high purity: 98.05% as determined by HPLC (MedChemExpress, Cat. No. HY-122794A) and 98.1% (Fisher Scientific). The TFA salt form provides enhanced solubility (≥90 mg/mL in DMSO, ≥100 mg/mL in water) and stability compared to the free base, facilitating reliable in vivo dosing and in vitro assay preparation. While many custom-synthesized dipeptides may exhibit variable purity and counterion content, procurement of pre-validated, high-purity TFA salt batches reduces inter-experiment variability attributable to chemical quality, a critical consideration for behavioral pharmacology where subtle impurities can confound results.

Purity Quality control Reproducibility

Reproducible Oral Bioactivity Across Behavioral Paradigms vs. Parenterally Restricted Peptide Probes

Tyr-Leu (YL) demonstrates consistent oral bioactivity in both anxiolytic (0.3–3 mg/kg) and antidepressant assays (F(2,35)=3.196, p<0.05 by oral route in FST), a property not universal among bioactive dipeptides. [1] [2] While Phe-Leu (FL) and Trp-Leu (WL) are also reported as orally active, the oral efficacy of YL has been validated across three independent behavioral tests (elevated plus-maze, FST, TST) and two different laboratories, establishing a broader validation dossier that supports its selection as a reference oral dipeptide probe. [3]

Oral bioavailability Behavioral pharmacology Dipeptide

Validated Application Scenarios for Tyrosylleucine TFA Based on Quantitative Differentiation Evidence


Positive Control for Anxiolytic Drug Discovery in the Elevated Plus-Maze Paradigm

Tyr-Leu TFA at 0.1–1 mg/kg i.p. or 0.3–3 mg/kg p.o. serves as a validated, sequence-specific positive control for elevated plus-maze anxiety screening. Its efficacy comparable to diazepam and oral bioavailability make it suitable for benchmarking novel anxiolytic candidates, particularly when a non-benzodiazepine, peptide-based reference is desired to avoid GABAergic confounds. [1] [2]

Mechanistic Dissection of BDNF-Independent Antidepressant Pathways

The demonstrated ability of Tyr-Leu to promote hippocampal neurogenesis (c-Fos, BrdU, DCX) without altering BDNF expression positions it as a unique molecular probe for investigating BDNF-independent antidepressant mechanisms. This application is not currently supported by Phe-Leu or Trp-Leu, as no BDNF-independence data exist for these analogs. [3]

Stress Neurobiology Studies Requiring HPA Axis Modulation

Tyr-Leu TFA attenuates forced swim stress-induced elevation of serum corticosterone and hypothalamic CRH mRNA, making it a valuable tool for studies dissecting the interplay between HPA axis function and mood-related behaviors. Researchers investigating stress resilience pathways can leverage this HPA-suppressive property, which has not been documented for FL or WL. [3]

Structure-Activity Relationship (SAR) Studies of Aromatic Amino Acid–Leucine Dipeptides

The strict sequence requirement (YL active, LY inactive) and the differential mechanistic features of Tyr-Leu relative to Phe-Leu and Trp-Leu provide a rich framework for SAR studies. Tyr-Leu TFA, with its high certified purity (≥98%) and defined solubility, serves as the anchor compound for systematic exploration of how aromatic side-chain chemistry (Tyr vs. Phe vs. Trp) influences anxiolytic/antidepressant potency, receptor engagement, and downstream signaling. [1] [2] [3]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tyrosylleucine TFA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.